Gadoteridol

描述

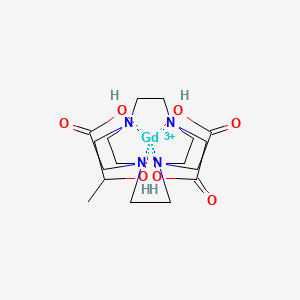

Structure

2D Structure

3D Structure of Parent

属性

Key on ui mechanism of action |

Gadoteridol is a paramagnetic agent and, as such, develops a magnetic moment when placed in a magnetic field. The relatively large magnetic moment produced by the paramagnetic agent results in a relatively large local magnetic field, which can enhance the relaxation rates of water protons in the vicinity of the paramagnetic agent. In MRI, visualization of normal and pathologic brain tissue depends, in part, on variations in the radiofrequency signal intensity that occur with: 1) differences in proton density; 2) differences of the spinlattice or longitudinal relaxation times (T1); and 3) differences in the spin-spin or transverse relaxation time (T2). When placed in a magnetic field, gadoteridol decreases T1 relaxation times in the target tissues. At recommended doses, the effect is observed with greatest sensitivity in the T1-weighted sequences. |

|---|---|

CAS 编号 |

120066-54-8 |

分子式 |

C17H29GdN4O7 |

分子量 |

558.7 g/mol |

IUPAC 名称 |

2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) |

InChI |

InChI=1S/C17H32N4O7.Gd/c1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26;/h14,22H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28);/q;+3/p-3 |

InChI 键 |

DPNNNPAKRZOSMO-UHFFFAOYSA-K |

SMILES |

CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.[Gd+3] |

规范 SMILES |

CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.[Gd+3] |

颜色/形态 |

White solid obtained as an aggregate clump of fine needle-like micro-crystals from methanol/acetone |

密度 |

Osmolality (37 °C): 630 mOsM/kg water; viscosity (cP): 2.0 (20 °C), 1.3 (37 °C); density at 25 °C 1.140. /Gadoteridol injection/ |

熔点 |

>225 °C |

其他CAS编号 |

120066-54-8 |

溶解度 |

In water, 737 mg/mL Solubility (mg/mL): methanol 119, isopropanol 41, dimethylformamide 10.1, acetonitrile 6.1, methylene chloride 5.2, ethyl acetate 0.5, acetone 0.4, hexane 0.2, toluene 0.3 |

同义词 |

gadolinium 1,4,7-tris(carboxymethyl)-10-(2'-hydroxypropyl)-1,4,7,10-tetraazacyclododecane gadolinium 1,4,7-triscarboxymethyl-1,4,7,10-tetraazacyclododecane gadolinium HP-DO3A gadoteridol Gd(DO3A) Gd-HP-D03A Gd-HP-DO3A Gd-HPDO3A Gd-hydroxypropyl-D03A GdHPDO3A Prohance SQ 32,692 SQ 32692 SQ-32692 |

产品来源 |

United States |

Synthetic Pathways and Molecular Engineering of Gadoteridol and Its Derivatives

Methodologies for the Synthesis of the DO3A Ligand Framework

The foundation of gadoteridol is the 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A) ligand. The synthesis of this macrocyclic chelator is a multistep process that has been the subject of considerable optimization to improve yield and purity.

The synthesis of the core DO3A ligand has evolved through various pathways. A direct approach involves the alkylation of commercially available cyclen (1,4,7,10-tetraazacyclododecane) with chloroacetic acid, which has been reported to yield a final product in 26.2% of cases. nih.gov However, more efficient, multi-step syntheses have been developed.

One highly productive method, yielding 69%, involves the use of a protected cyclen intermediate, 10-formyl-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid, tris-(1,1-dimethylethyl)ester. nih.gov The protecting groups in this intermediate can be readily removed. nih.gov Another strategy involves the use of a bicyclic intermediate that can be synthesized from a cyclen precursor. This intermediate undergoes an N-alkylation reaction to introduce the triacetic acid groups, followed by hydrolysis to yield DO3A. google.com

Researchers have also explored the use of different protecting groups and reaction conditions to enhance the efficiency of precursor synthesis. For instance, the reaction of a GTC-2 hydrochloride or hydrobromide intermediate with tert-butyl bromoacetate (B1195939) in the presence of an acid binding agent like sodium carbonate or potassium carbonate has been described. google.com The use of specific solvents like toluene (B28343) and tetrahydrofuran, and reaction temperatures between 30-60°C are also crucial for optimizing this step. google.com

Achieving high yield and purity is paramount in the synthesis of pharmaceutical compounds like this compound. Several strategies have been employed to this end. One approach focuses on the purification of intermediates. For example, the this compound intermediate, 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane tetrahydrochloride, can be obtained in a high-purity crystalline form through separation and purification from the reaction mixture. google.com

The choice of reagents and reaction conditions plays a significant role in both yield and purity. In the alkylation step to introduce the triacetic acid groups, using 3 to 10 equivalents of 2-chloroacetic acid in an alkaline aqueous solvent (pH 9-12) at temperatures ranging from 10°C to 100°C has been reported. google.com Following the synthesis of the final ligand, purification techniques such as preparative high-performance liquid chromatography (HPLC) are employed to achieve the desired purity. nih.gov The final yield of Gd-HP-DO3A after HPLC purification has been reported to be 43%. nih.gov

The development of novel intermediates is another strategy to improve yield and purity. jetir.org By carefully designing the synthetic route and controlling the formation of by-products, a higher quality final product can be obtained. jetir.org The crystallization of the final product is also a critical step for purification. This compound can be crystallized from a mixture of methanol (B129727) and acetone (B3395972) to yield a white solid. drugfuture.comnih.gov

| Synthetic Strategy | Key Features | Reported Yield |

| Direct Alkylation of Cyclen | Reaction with chloroacetic acid. | 26.2% nih.gov |

| Formyl Cyclen Intermediate | Use of 10-formyl-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid, tris-(1,1-dimethylethyl)ester. | 69% nih.gov |

| Bicyclic Intermediate | N-alkylation followed by hydrolysis. | Not specified in provided search results. |

| High-Purity Intermediates | Isolation of crystalline intermediates like 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane tetrahydrochloride. | Not specified in provided search results. |

| Optimized Alkylation | Controlled stoichiometry and pH. | Not specified in provided search results. |

| Final Product Purification | Preparative HPLC and crystallization. | 43% (Gd-HP-DO3A after HPLC) nih.gov |

Complexation Chemistry of Gadolinium(III) with HP-DO3A

The formation of the stable this compound complex involves the coordination of the gadolinium(III) ion by the HP-DO3A ligand. This process is governed by specific reaction conditions and stoichiometry to ensure complete and stable chelation.

The complexation of Gd³⁺ with HP-DO3A is typically carried out in an aqueous solution. HP-DO3A is reacted with a gadolinium source, such as gadolinium oxide (Gd₂O₃), at an acidic pH of 4.0 and an elevated temperature of 100°C for several hours. nih.gov The reaction involves the coordination of the gadolinium ion by the nitrogen atoms of the cyclen ring and the oxygen atoms of the carboxylate and hydroxyl groups of the HP-DO3A ligand. nih.govstanford.edu

The stoichiometry of the reaction is crucial to ensure that all ligand molecules are complexed with a gadolinium ion, minimizing the presence of free, toxic Gd³⁺. The reaction is designed to have a 1:1 ratio of Gd³⁺ to the HP-DO3A ligand. nih.gov

Once synthesized, the this compound complex is thoroughly characterized to confirm its structure and purity. Various analytical techniques are employed for this purpose. The resulting this compound is a nonionic complex. nih.govgoogle.com

Physicochemical properties are also determined. The commercial preparation of this compound has a pH between 6.5 and 8.0. nih.govjetir.org Other characterized properties include its viscosity, specific gravity, and octanol-water partition coefficient, which indicates its hydrophilic nature. nih.govnih.gov The stability of the complex is a critical parameter. Macrocyclic complexes like this compound generally exhibit high kinetic inertness, meaning they are less likely to release the gadolinium ion in vivo compared to linear chelates. nih.gov

| Parameter | Value |

| Molecular Weight | 558.7 g/mol jetir.org |

| Empirical Formula | C₁₇H₂₉N₄O₇Gd jetir.org |

| pH (Commercial Formulation) | 6.5 - 8.0 nih.govjetir.org |

| Viscosity (37°C) | 1.3 cP nih.gov |

| Specific Gravity (25°C) | 1.140 nih.gov |

| Octanol:H₂O Coefficient | -3.68 ± 0.02 nih.gov |

Rational Design of this compound Analogues and Conjugates

The rational design of this compound analogues and conjugates aims to develop new contrast agents with improved properties, such as higher relaxivity for better image contrast, or targeting capabilities for molecular imaging.

Researchers are exploring modifications to the HP-DO3A ligand to enhance the relaxivity of the resulting gadolinium complex. rsc.org By introducing specific functional groups, it is possible to influence the water exchange rate and rotational correlation time, which are key factors determining relaxivity. rsc.org

Another area of active research is the development of this compound conjugates for targeted imaging. This involves attaching a targeting moiety, such as a peptide or antibody, to the this compound molecule. nih.govrit.edu These conjugates can then specifically bind to biomarkers associated with a particular disease, allowing for targeted visualization with MRI. For example, peptide-Gd-DOTA conjugates have been synthesized to target specific proteins overexpressed in cancer cells. nih.gov The synthesis of these conjugates often involves solid-phase peptide synthesis followed by conjugation of the DOTA-like chelator and subsequent complexation with gadolinium chloride. nih.gov The design of such targeted agents requires careful consideration of the linker between the imaging agent and the targeting vector to ensure that neither component's function is compromised. nih.gov The development of macromolecular DO3A derivatives, such as polymer conjugates and nanoparticles, is also being investigated to create high-relaxivity contrast agents. tu-dortmund.decore.ac.uk

Chemical Modification of the HP-DO3A Ligand

The core of this compound is the HP-DO3A ligand, chemically known as 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid. The synthesis of this ligand is a multistep process that begins with the creation of the cyclen (1,4,7,10-tetraazacyclododecane) backbone. One of the most direct methods for synthesizing the DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) core involves the alkylation of commercially available cyclen with chloroacetic acid, yielding a final product with a 26.2% yield. nih.gov A more productive approach, with a 69% yield, involves preparing a protected formyl cyclen intermediate. nih.gov

Once the DO3A ligand is synthesized, the 2-hydroxypropyl group is introduced to form HP-DO3A. This is typically achieved by reacting DO3A with propylene (B89431) oxide. jetir.org An alternative method involves reacting DO3A with N-(2-hydroxy-ethyl)-2-chloroacetamide in the presence of sodium hydroxide. nih.gov The final step in the synthesis of this compound is the complexation of the HP-DO3A ligand with gadolinium oxide. nih.gov

Researchers have explored various chemical modifications of the HP-DO3A ligand to improve the properties of the resulting gadolinium complex, primarily focusing on enhancing its relaxivity, which leads to better image contrast. These modifications often involve altering the pendant arm of the ligand.

One area of investigation has been the introduction of phosphonate (B1237965) groups. rsc.org For instance, DO3A-based ligands with ester-protected and unprotected phosphonate groups at varying distances from the macrocyclic core have been synthesized. rsc.org These modifications have been shown to influence the relaxivity of the corresponding gadolinium complexes in a pH-dependent manner. rsc.org Specifically, GdDO3A-ethylphosphonate and GdDO3A-propylphosphonate complexes exhibited a 50% and 60% increase in longitudinal relaxivity, respectively, when the pH was lowered from neutral to 4. rsc.org

Another strategy involves the introduction of an additional methyl group to the hydroxypropyl arm, which increases steric bulk around the hydroxyl moiety. rsc.org This modification has been shown to favor the formation of the twisted square antiprismatic (TSAP) isomer, which is associated with a faster water exchange rate, a key factor in improving relaxivity, without compromising the kinetic stability of the complex. rsc.org

The quest for higher relaxivity has also led to the development of HP-DO3A-like ligands that feature intramolecular catalysis of the prototropic exchange. rsc.org These novel ligands have demonstrated the potential to more than double the relaxivity compared to existing gadolinium-based MRI contrast agents. rsc.org

Table 1: Relaxivity Data for this compound and its Derivatives

| Compound | r1 Relaxivity (mM⁻¹s⁻¹) | Magnetic Field (T) | Medium | Reference |

|---|---|---|---|---|

| This compound (Gd-HP-DO3A) | 4.4 ± 0.6 | 1.5 | Human Whole Blood | uzh.ch |

| This compound (Gd-HP-DO3A) | 3.5 ± 0.6 | 3 | Human Whole Blood | uzh.ch |

| This compound (Gd-HP-DO3A) | 3.4 ± 0.1 | 7 | Human Whole Blood | uzh.ch |

| This compound (Gd-HP-DO3A) | 3.80 ± 0.10 | 1.5 | Human Plasma | nih.gov |

| This compound (Gd-HP-DO3A) | 3.28 ± 0.09 | 3 | Human Plasma | nih.gov |

| This compound (Gd-HP-DO3A) | 3.21 ± 0.07 | 7 | Human Plasma | nih.gov |

| GdDO3A-ethylphosphonate | Increased by 50% at pH 4 | Not Specified | Aqueous Solution | rsc.org |

| GdDO3A-propylphosphonate | Increased by 60% at pH 4 | Not Specified | Aqueous Solution | rsc.org |

Synthesis of Multifunctional Imaging Probes Incorporating this compound

The versatility of the this compound scaffold extends to its use in the construction of multifunctional imaging probes. These sophisticated agents are designed for targeted delivery and/or multimodal imaging, combining the MRI contrast enhancement of this compound with other imaging modalities or therapeutic functionalities.

A key strategy in developing these probes is the creation of bifunctional chelating agents (BFCAs) based on the HP-DO3A structure. These BFCAs possess a reactive functional group that allows for covalent attachment to biomolecules, such as peptides, antibodies, or nanoparticles, without compromising the gadolinium chelation site.

For example, HP-DO3A can be functionalized with a hexylamine (B90201) group to create Gd[DO3A-hexylamine], which can then be covalently attached to the surface of silica (B1680970) nanoparticles. nih.gov This approach allows for a high loading of gadolinium complexes onto the nanoparticle surface, leading to remarkably high relaxivities per particle and making them highly effective contrast agents for MRI. nih.gov

Another approach involves the conjugation of this compound-like chelates to peptides that target specific biological markers. For instance, DOTA-based chelates, which are structurally similar to HP-DO3A, have been conjugated to peptides that target extradomain B fibronectin, a protein overexpressed in some cancers. rsc.org This allows for targeted MRI of tumors. The synthesis of these peptide conjugates often involves solid-phase peptide synthesis followed by conjugation with a DOTA derivative and subsequent complexation with gadolinium. rsc.org

The incorporation of this compound into larger nanostructures is a promising avenue for creating multimodal imaging probes. For example, this compound has been encapsulated within liposomes to create probes that can be used for both MRI and computed tomography (CT). nih.gov This is achieved by taking advantage of the fact that both this compound (for MRI) and an iodinated contrast agent (for CT) can be co-encapsulated within the aqueous core of the liposome. nih.gov This results in a single probe with dual-modality imaging capabilities.

Furthermore, this compound can be incorporated into dendrimers, which are highly branched, well-defined macromolecules. nih.gov These dendrimer-based probes can be designed to carry multiple this compound units, leading to a significant amplification of the MRI signal. nih.gov

The development of theranostic agents, which combine diagnostic and therapeutic capabilities, is another exciting frontier. Gadolinium nanoparticles have been conjugated with therapeutic bifunctional chelates to create potential T1 theranostic MRI agents. uzh.ch These agents not only provide MRI contrast but also have demonstrated anticancer properties. uzh.ch

Table 2: Examples of Multifunctional Probes Incorporating this compound or Similar Chelates

| Probe Type | Components | Imaging Modality | Target/Application | Reference |

|---|---|---|---|---|

| Peptide Conjugate | Gd-DOTA conjugated to GVK, IGK, SGV, and ZD2 peptides | MRI | Extradomain B Fibronectin (Prostate Cancer) | rsc.org |

| Silica Nanoparticles | Gd[DO3A-hexylamine] functionalized silica nanoparticles | MRI | General Contrast Enhancement | nih.gov |

| Liposomes | Encapsulated this compound and Iodohexol | MRI/CT | General Contrast Enhancement | nih.gov |

| Dendrimersomes | Encapsulated this compound | MRI | Molecular Imaging | nih.gov |

| Theranostic Nanoparticles | Gadolinium oxide nanoparticles with DO3A-BTA | MRI/Therapeutic | Cancer Therapy | uzh.ch |

Intrinsic Chemical Stability and Coordination Dynamics of Gadoteridol Complexes

Thermodynamic Stability of the Gadoteridol Chelate

Thermodynamic stability refers to the strength of the bond between the gadolinium ion and the chelating ligand at equilibrium. It is a critical factor, as higher stability correlates with a lower propensity for the complex to release the potentially toxic free Gd³⁺ ion.

The stability of a metal-ligand complex is often expressed by its thermodynamic stability constant (log Ktherm), which is measured under conditions where the ligand is fully deprotonated. However, a more clinically relevant measure is the conditional stability constant (log K'), which assesses stability at a physiological pH of 7.4. At this pH, protons compete with the gadolinium ion for the ligand's binding sites.

For this compound (Gd-HP-DO3A), the conditional stability constant at pH 7.4 has been reported to be approximately 17.1 to 17.2. nih.govmdpi.com This value provides a quantitative measure of the equilibrium between the chelated gadolinium and the free ion under physiological conditions.

This compound is a non-ionic macrocyclic agent. In comparison, gadoterate (B1198928), an ionic macrocyclic agent, exhibits a higher conditional stability constant. The table below provides a comparative view of the thermodynamic and conditional stability constants for several macrocyclic GBCAs.

Table 1: Comparative Stability Constants of Select Macrocyclic GBCAs

| Compound Name | Chelate | Type | Log Ktherm | Log K' (at pH 7.4) |

|---|---|---|---|---|

| This compound | Gd-HP-DO3A | Non-ionic Macrocyclic | 23.8 | 17.1 nih.gov |

| Gadobutrol (B1674391) | Gd-DO3A-butrol | Non-ionic Macrocyclic | 21.7 | 15.0 |

| Gadoterate | Gd-DOTA | Ionic Macrocyclic | 25.6 | 19.0 |

| Gadopiclenol | Gd-PCTA-based | Ionic Macrocyclic | 19.7 rsna.org | 15.5 rsna.org |

Data sourced from multiple scientific publications. Values can vary slightly based on experimental conditions.

Structural Elucidation of this compound's Coordination Environment

Experimental Confirmation of Gadolinium Coordination Configuration

The precise coordination geometry of the gadolinium (Gd³⁺) ion within the this compound complex has not been definitively confirmed through direct experimental methods such as X-ray crystallography. uniupo.itnih.gov X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including protein-ligand complexes, by analyzing the diffraction patterns of X-rays passed through a crystal of the substance. springernature.comyoutube.com However, obtaining a crystal structure for this compound has remained elusive.

Despite the absence of a crystal structure, the coordination of the Gd³⁺ ion is understood to be within the macrocyclic chelate formed by the HP-DO3A ligand. mr-tip.com Gadolinium, a lanthanide metal ion, is known for its effectiveness in enhancing proton relaxation due to its high magnetic moment and labile water coordination. nih.gov The Gd³⁺ aqua ion typically has a coordination number of 8 or 9. nih.gov In the this compound complex, the octadentate ligand (HP-DO3A) wraps around the Gd³⁺ ion, displacing most of the inner-sphere water molecules. nih.gov Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are employed to study the properties and behavior of these complexes in solution. acs.orgnih.gov

Role of the Hydroxypropyl Arm in Metal Chelation

This compound is distinguished from other DOTA-based contrast agents by the presence of a hydroxypropyl group on one of the pendant arms of the macrocycle. nih.govmri-q.com This substitution of a carboxylate arm with the neutral, non-ionic hydroxypropyl group renders this compound a non-ionic complex. nih.govmr-tip.com The macrocyclic framework of the ligand, 1,4,7,10-tetraazacyclododecane (B123705) (often called cyclen), provides a pre-organized structure that strongly binds the gadolinium ion. nih.gov

The primary role of the ligand is to form a stable complex that prevents the release of the toxic free Gd³⁺ ion into the body. mri-q.com The HP-DO3A ligand in this compound is octadentate, meaning it has eight points of attachment to the gadolinium ion, comprising the four nitrogen atoms of the cyclen ring and the four oxygen atoms from the three carboxylate groups and the hydroxyl group of the hydroxypropyl arm. nih.gov This multidentate coordination creates a cage-like structure that encapsulates the gadolinium ion, contributing to the high stability of the complex. mri-q.com The non-ionic nature resulting from the hydroxypropyl arm contributes to the low osmolality of this compound formulations. nih.gov

Impact of Ligand Chirality on Complex Inertness

The introduction of a chiral center, such as the one on the hydroxypropyl arm of the HP-DO3A ligand in this compound, can have a significant impact on the kinetic inertness of the resulting gadolinium complex. mri-q.com Kinetic inertness refers to the rate at which the gadolinium ion dissociates from the ligand, a critical factor for in vivo stability. nih.gov

The presence of a chiral substituent on a macrocyclic ligand can "lock" the conformation of the macrocyclic ring and hinder the interconversion between different isomeric forms of the complex (e.g., square antiprism (SAP) and twisted square antiprism (TSAP)). mri-q.com This conformational rigidity can lead to a more stable and inert complex. While thermodynamic stability refers to the equilibrium position of complex formation, kinetic inertness is often considered a more crucial predictor of the in vivo behavior of gadolinium-based contrast agents. nih.gov For instance, while Gd-DTPA has a slightly higher conditional stability constant at pH 7.4 than this compound (log Keff = 18.4 vs 17.2), the acid-assisted dissociation of Gd-DTPA is 20 times faster, indicating lower kinetic inertness. nih.gov The macrocyclic structure, combined with factors like chirality, contributes to the high kinetic inertness of complexes like this compound. nih.govrsna.org

Interaction with Biological Compartments and Molecules

The behavior of this compound in a biological environment is influenced by its interactions with endogenous molecules and the local physiological conditions, such as pH.

Equilibrium and Kinetic Studies of Interaction with Type I Collagen

The interaction of gadolinium-based contrast agents with biological macromolecules like collagen is of interest for understanding their retention in the body. Studies have investigated the equilibrium and kinetics of this compound's interaction with bovine Type I collagen.

Research has shown that while the binding affinity of several macrocyclic agents, including this compound, to Type I collagen is similar, the maximum amount of the gadolinium complex that adsorbs onto the collagen varies. rsc.orgnih.govresearchgate.net The order of maximum adsorbed amount for several agents has been reported as: Gadoterate meglumine (B1676163) > Gadobutrol > this compound. rsc.orgresearchgate.netresearchgate.net This suggests that this compound has a lower capacity for accumulation in collagen compared to some other macrocyclic agents. researchgate.netresearchgate.net Another study using Taylor Dispersion Analysis did not find significant interactions between several GBCAs, including this compound, and collagen. mdpi.com

The lower adsorption of this compound onto collagen may contribute to its less prolonged retention in soft tissues observed in animal models. uniupo.itrsc.org

Table 1: Ranking of Maximum Adsorbed Amount of Gadolinium Complexes on Type I Collagen This table is interactive. Click on the headers to sort the data.

| Compound | Relative Adsorption on Collagen |

|---|---|

| Gadoterate meglumine | Highest |

| Gadobutrol | Intermediate |

| This compound | Lower |

| Gd(HB-DO3A) | Lowest |

Data sourced from multiple studies indicating a consistent relative order. rsc.orgresearchgate.netresearchgate.net

Influence of Buffer pH on Complex Integrity

The integrity of the this compound complex is sensitive to pH. The dissociation of the gadolinium ion from its chelating ligand is accelerated in acidic environments. This is a critical aspect of the complex's stability, as lower pH conditions can challenge the integrity of the chelate. nih.govresearchgate.net

Kinetic inertness studies measure the rate of dissociation under specific conditions. In a comparative study at a highly acidic pH of 1.2 and a temperature of 37°C, the dissociation half-life of this compound was determined. The half-life represents the time it takes for half of the complex to dissociate.

Table 2: Dissociation Half-Lives of Selected Macrocyclic Gadolinium-Based Contrast Agents at pH 1.2 and 37°C This table is interactive. Click on the headers to sort the data.

| Compound | Dissociation Half-Life (95% Confidence Interval) |

|---|---|

| Gadoquatrane (B12659558) | 28.6 days (28.1, 29.1) |

| Gadopiclenol | 14.2 days (13.8, 14.6) |

| Gadoterate | 2.7 days (2.6, 2.8) |

| Gadobutrol | 14.1 hours (13.1, 15.1) |

| This compound | 2.2 hours (2.0, 2.4) |

Data from a study assessing kinetic inertness in a strong acidic environment. researchgate.net

These results demonstrate that under strongly acidic conditions, this compound dissociates more rapidly than other tested macrocyclic agents. researchgate.net However, at physiological pH (e.g., 7.4), macrocyclic agents like this compound are known to be highly stable, with negligible release of free gadolinium observed in human serum. rsna.orgresearchgate.net The kinetic inertness of macrocyclic complexes at physiological pH is a key factor in their safety profile. nih.govrsna.org

Stability under External Physical Stressors

The integrity of this compound under the influence of High-Intensity Focused Ultrasound (HIFU), a non-invasive thermal ablation technique, has been a subject of scientific investigation. Concerns within the medical community have been raised regarding the potential for gadolinium-based contrast agents (GBCAs) to decompose and release free gadolinium or other by-products when subjected to the thermal and mechanical stress induced by HIFU. nih.gov

A significant in vitro study was conducted to assess the stability of this compound formulations after exposure to HIFU at power levels and sequences comparable to those used in clinical practice. nih.govoup.com In this research, both commercial (0.5 M) and diluted (1:10 in saline) solutions of this compound were subjected to various HIFU protocols, with power levels reaching up to 400 W. nih.gov The stability of the this compound complex was then analyzed using high-performance liquid chromatography (HPLC) to measure the concentration of the intact gadolinium complex, as well as any potential presence of free gadolinium (Gd) and the free ligand. nih.govnih.govoup.com

The results of the study indicated that the concentration of the this compound complex in the samples exposed to HIFU was not significantly different from that of the control samples. nih.govoup.com While there were occasional detections of free Gd and/or free ligand, the concentrations were minimal, on the order of 0.002/0.004% w/w. nih.govoup.com Crucially, these trace amounts showed no significant correlation with the intensity or duration of the HIFU exposure. nih.govoup.com The researchers concluded that within the tested range of conditions, HIFU exposure did not lead to significant dissociation of the this compound complex or a detectable increase in the concentration of free species. nih.govnih.govoup.com These findings support the hypothesis that this compound remains stable during HIFU procedures. nih.gov

The detailed findings from the stability testing of the this compound commercial solution are presented below.

Table 1: Stability of this compound Commercial Solution (0.5 M) after HIFU Exposure

| HIFU Protocol | Power (W) | Mean this compound Concentration (% vs. Control) | Standard Deviation |

|---|---|---|---|

| a | 100 | 100.1 | 0.8 |

| a | 400 | 99.8 | 0.8 |

| d | 100 | 100.2 | 0.9 |

| d | 200 | 99.7 | 0.7 |

Data sourced from a 2022 study in the British Journal of Radiology. nih.gov

Proton Relaxivity Theory and Optimization Strategies for Gadoteridol

Principles of Paramagnetically Induced Water Proton Relaxation

The paramagnetic nature of the Gadolinium(III) ion, with its seven unpaired electrons, creates a fluctuating local magnetic field that enhances the relaxation rates of nearby water protons. mriquestions.com This interaction is primarily mediated through dipole-dipole interactions between the electron spin of the Gd³⁺ ion and the nuclear spin of the water protons. mriquestions.com The efficiency of this process is governed by several molecular and environmental factors. nih.gov

The most significant contribution to relaxivity comes from the inner sphere, which consists of water molecules directly coordinated to the Gd³⁺ ion. nih.govmriquestions.com The inner-sphere relaxivity is linearly proportional to the number of these coordinated water molecules, a parameter known as the hydration number (q). nih.gov For Gadoteridol, like most clinically approved GBCAs, there is one water molecule directly bound to the gadolinium ion, meaning it has a hydration number of q=1. nih.govstelar.it

This direct and intimate interaction is highly effective at promoting relaxation. mriquestions.com However, for the relaxation enhancement to be transferred to the vast population of bulk water molecules, the inner-sphere water molecule must exchange with water molecules from the surrounding environment. researchgate.net The rate of this exchange is defined by the mean residence lifetime (τm) of the water molecule in the inner sphere, where the exchange rate kₑₓ = 1/τm. nih.govnih.gov This exchange rate is a critical parameter; if it is too slow, the potential of the contrast agent to relax a large number of water protons in a given time is limited. nih.gov For small molecule agents like this compound, the water exchange rate is generally not the primary limiting factor for relaxivity under typical conditions. nih.govnih.gov

The efficiency of the dipole-dipole interaction is dependent on the rate at which the magnetic field created by the Gd³⁺ ion fluctuates at the Larmor frequency of the water protons. mriquestions.com A key source of this fluctuation is the molecular tumbling of the entire Gd³⁺-chelate complex in solution. nih.gov The rate of this tumbling is characterized by the rotational correlation time (τR). nih.govstelar.it

For small molecules like this compound, the molecular tumbling is very fast, with rotational rates in the gigahertz range, which is much faster than the Larmor frequencies used in clinical MRI scanners (typically 20–130 MHz). nih.gov This rapid tumbling is not optimal for maximum relaxivity, which would be achieved if the tumbling rate were closer to the Larmor frequency. mriquestions.com Consequently, for fast-tumbling complexes, relaxivity is primarily limited by this rapid rotation. nih.gov Slowing the rotational motion, for instance by binding the agent to a large macromolecule like albumin, can dramatically increase relaxivity. mriquestions.comnih.gov However, this compound itself does not exhibit significant protein binding. nih.gov

Second-Sphere and Outer-Sphere Contributions to this compound Relaxivity

The second coordination sphere is composed of water molecules that are not directly bonded to the Gd³⁺ ion but form transient hydrogen bonds with the functional groups on the surface of the chelating ligand. nih.govresearchgate.net The outer sphere consists of the remaining bulk water molecules that diffuse near the contrast agent. nih.govresearchgate.net

The relaxation of these outer-sphere water molecules depends on the relative diffusion of water and the distance of closest approach to the paramagnetic center. nih.gov The second-sphere contribution becomes significant when the residence lifetime of these hydrogen-bonded water molecules is longer than the time it takes for them to diffuse past the complex. researchgate.net This creates a structured, albeit transient, layer of water that experiences enhanced relaxation. researchgate.net

Introducing Hydrogen-Bond-Acceptor Groups: Incorporating hydrophilic functional groups, such as hydroxyls, carboxylates, or phosphonates, onto the ligand can increase the number of water molecules in the second sphere and decrease their average distance to the Gd³⁺ ion by forming hydrogen bonds. nih.govresearchgate.netresearchgate.net

Optimizing Surface Accessibility: The structure of the ligand can be designed to facilitate the access and diffusion of water molecules to these hydrogen-bonding sites. nih.gov

Field-Dependent Relaxivity Profiles of this compound

The relaxivity of gadolinium-based contrast agents is not constant but varies with the strength of the applied magnetic field. nih.govresearchgate.net For this compound, as with all GBCAs, the T1 relaxivity (r₁) generally decreases as the magnetic field strength increases from the levels of low-field scanners to the high-field systems (1.5T, 3T, and 7T) used in modern clinical practice. nih.govmri-q.com

This phenomenon is tied to the relationship between the rotational correlation time (τR) and the Larmor frequency, which increases with field strength. mri-q.com As the Larmor frequency becomes higher, the rapid tumbling of a small molecule like this compound becomes even less efficient at inducing relaxation, leading to a drop in relaxivity. researchgate.net Studies have consistently measured this decrease across various field strengths in different media. nih.govnih.govresearchgate.net

Characterization across Varying Magnetic Field Strengths (e.g., 1.5 T, 3 T, 7 T)

The relaxivity of this compound, like other GBCAs, is dependent on the strength of the external magnetic field. Research indicates that the r1 relaxivity of most GBCAs tends to decrease as the magnetic field strength increases. nih.gov For the three macrocyclic agents—gadobutrol (B1674391), this compound, and gadoterate (B1198928)—relaxivities generally decrease by approximately -15% to -20% when moving from a 1.5 T to a 7 T field. nih.gov

Studies have quantified the r1 relaxivity of this compound in various media at clinically relevant magnetic field strengths. In human plasma at 37°C, the r1 value for this compound was measured to be 3.80 ± 0.10 L/(mmol·s) at 1.5 T, 3.28 ± 0.09 L/(mmol·s) at 3 T, and 3.21 ± 0.07 L/(mmol·s) at 7 T. nih.govnih.gov In human whole blood at 37°C, the measured r1 values were 4.4 ± 0.6 L/(mmol·s) at 1.5 T, 3.5 ± 0.6 L/(mmol·s) at 3 T, and 3.4 ± 0.1 L/(mmol·s) at 7 T. uzh.ch This demonstrates a consistent, though not always substantial, decrease in relaxivity with increasing field strength.

| Medium | 1.5 T | 3 T | 7 T | Source |

|---|---|---|---|---|

| Human Plasma (37°C) | 3.80 ± 0.10 | 3.28 ± 0.09 | 3.21 ± 0.07 | nih.govnih.gov |

| Human Whole Blood (37°C) | 4.4 ± 0.6 | 3.5 ± 0.6 | 3.4 ± 0.1 | uzh.ch |

Comparative Analysis of Relaxivity with Other GBCAs

When compared to other GBCAs, this compound's relaxivity is generally considered to be in the mid-to-low range, particularly when evaluated against agents with features designed to enhance relaxivity.

In comparative studies of macrocyclic agents, gadobutrol consistently exhibits significantly higher T1 relaxivity than both this compound and gadoterate across all tested magnetic field strengths and in both plasma and blood. nih.govnih.gov The relaxivity values for this compound and gadoterate are often in overlapping ranges, although some studies show a slightly higher relaxivity for this compound. nih.govnih.gov For instance, in human plasma, this compound's relaxivity was found to be higher than that of gadoterate at 1.5 T and 7 T. nih.gov The relaxivity values of a broader group of agents including gadopentetate, gadoterate, gadodiamide, and this compound are often described as being closely clustered. nih.gov

Despite measurable differences in in-vitro relaxivity, their clinical impact may not always be significant. An intraindividual crossover study comparing gadobutrol and this compound for brain tumor imaging concluded that the small difference in their r1 values did not result in a discernible diagnostic advantage. ajnr.org This suggests that only r1 differences of a certain magnitude may lead to clinically observable differences in performance. ajnr.org

| Compound Name (Trade Name) | Agent Type | 1.5 T | 3 T | 7 T |

|---|---|---|---|---|

| This compound (ProHance®) | Macrocyclic, Non-ionic | 4.4 ± 0.6 | 3.5 ± 0.6 | 3.4 ± 0.1 |

| Gadobutrol (Gadovist®) | Macrocyclic, Non-ionic | 4.6 ± 0.2 | 4.5 ± 0.3 | 4.2 ± 0.3 |

| Gadoterate (Dotarem®) | Macrocyclic, Ionic | 3.9 ± 0.2 | 3.4 ± 0.4 | 2.8 ± 0.4 |

| Gadopentetate (Magnevist®) | Linear, Ionic | 4.3 ± 0.4 | 3.8 ± 0.2 | 3.1 ± 0.4 |

| Gadobenate (MultiHance®) | Linear, Ionic | 6.2 ± 0.5 | 5.4 ± 0.3 | 4.7 ± 0.1 |

Data adapted from Shen et al., 2015. uzh.ch

Ligand Modification Strategies for Enhanced Relaxivity

To improve the efficacy of GBCAs, researchers have focused on modifying the chelating ligand to optimize the key parameters that govern relaxivity.

Incorporating Multiple Water Coordination Sites (q > 1)

The Solomon-Bloembergen-Morgan theory posits that inner-sphere relaxivity is directly proportional to the number of water molecules (q) in the gadolinium ion's inner coordination sphere. nih.gov Most clinically approved GBCAs, including this compound, are designed to have a single coordinated water molecule (q=1). nih.govnih.govnih.gov This design choice was initially made partly due to concerns that in systems with more than one water molecule (q > 1), endogenous anions like phosphate (B84403) could bind to the gadolinium and displace the water, thereby reducing efficacy. nih.gov

Influence of Intramolecular Prototropic Exchange

The rate of proton exchange between the coordinated water molecule and the bulk solvent is another critical factor. The relaxivity of this compound (Gd(HP-DO3A)) is known to be influenced by pH-dependent proton exchange processes involving its hydroxyl (-OH) group. researchgate.net Modulating this exchange can enhance relaxivity.

Impact of Functional Groups on Relaxivity Parameters

The introduction or substitution of specific functional groups on the chelate ligand can profoundly affect relaxivity by influencing parameters such as water exchange rates (kex = 1/τm) and the rotational correlation time (τR). nih.govnih.gov

The higher relaxivity of gadobutrol compared to this compound, despite their structural similarity, may be explained by the influence of functional groups. nih.govnih.gov It has been suggested that the hydroxyl groups on the trihydroxybutyl side chain of gadobutrol could form an intramolecular hydrogen bond with the inner-sphere water molecule. nih.gov Such a bond would restrict the water molecule's rotational motion, leading to an increase in relaxivity. nih.gov

Systematic studies on GdDOTA derivatives have demonstrated that modifying a single donor atom on the macrocycle can alter water exchange rates by several orders of magnitude. nih.govnih.gov The effect of different donor groups on increasing the water exchange rate was found to follow the order: phosphonate (B1237965) ~ phenolate (B1203915) > α-substituted acetate (B1210297) > acetate > hydroxamate ~ sulfonamide > amide ~ pyridyl ~ imidazole. nih.gov This ability to tune water exchange dynamics through the strategic choice of donor atoms is a key principle in designing next-generation contrast agents with optimized relaxivity. nih.gov

Preclinical Research Methodologies and Fundamental Mechanistic Insights into Gadoteridol

In Vitro and Ex Vivo Studies of Gadoteridol's Physicochemical Interactions

Understanding the behavior of this compound at a fundamental level, before clinical application, relies on rigorous in vitro and ex vivo studies. These investigations focus on its physicochemical properties in environments that mimic the human body and its interaction with biological components at the cellular level.

The efficacy of a gadolinium-based contrast agent is fundamentally linked to its ability to shorten the longitudinal relaxation time (T1) of water protons in its vicinity, a property quantified by relaxivity (r1). The relaxivity of this compound has been systematically characterized in biological solutions that mimic clinical conditions, such as human plasma and whole blood.

In a key study, the T1 relaxivity (r1) of this compound was determined in human plasma at various magnetic field strengths (1.5 T, 3 T, and 7 T) and in human blood at 3 T, all maintained at a physiologically relevant temperature of 37°C. nih.govnih.gov The results showed that this compound's relaxivity is influenced by the magnetic field strength and the biological medium. For instance, in human plasma, the r1 values were 3.80 L/(mmol·s) at 1.5 T, 3.28 L/(mmol·s) at 3 T, and 3.21 L/(mmol·s) at 7 T. nih.govnih.gov In human blood at 3 T, the relaxivity was measured at 2.61 L/(mmol·s). nih.govnih.gov

These values are often compared with other macrocyclic agents under identical conditions. For example, this compound's relaxivity was found to be lower than that of gadobutrol (B1674391) across all tested field strengths and media. nih.govnih.gov However, its relaxivity was slightly higher than that of gadoterate (B1198928) in plasma at 1.5 T and 7 T. nih.govnih.gov Such comparative studies are crucial for understanding the relative potency of different contrast agents. Despite having similar molecular weights, rotational correlation times (τR), and water exchange correlation times (τm) as other macrocyclic agents, subtle structural differences are thought to contribute to these variations in relaxivity. nih.gov

Table 1: T1 Relaxivity (r1) of this compound in Human Plasma and Blood Data sourced from a 2021 study determining r1 in phantoms at 37°C. nih.govnih.gov

| Biological Medium | Magnetic Field Strength (T) | r1 Relaxivity [L/(mmol·s)] (± SD) |

|---|---|---|

| Human Plasma | 1.5 | 3.80 (± 0.10) |

| Human Plasma | 3.0 | 3.28 (± 0.09) |

| Human Plasma | 7.0 | 3.21 (± 0.07) |

| Human Blood | 3.0 | 2.61 (± 0.16) |

A critical aspect of preclinical evaluation is the integrity of the gadolinium chelate. The macrocyclic structure of this compound is designed to hold the potentially toxic Gd(III) ion securely. In vitro studies assess this stability, particularly through transmetallation, which is the displacement of the Gd(III) ion by other endogenous metal ions like Zn(II). researchgate.net This process can be monitored by observing changes in relaxivity when the agent is challenged with ions like phosphate (B84403) in the presence of zinc. researchgate.net

While detailed in vitro cellular integrity studies are a foundational component of development, insights also come from ex vivo analyses of tissues from animal models. For example, electron paramagnetic resonance (EPR) spectroscopy analysis of kidney cortex samples from rats that had received this compound showed that the agent was primarily intact 52 days after injection. nih.gov This finding from an in vivo model supports the high kinetic inertness and chelate integrity expected from a macrocyclic agent like this compound. These studies are vital for understanding the likelihood of gadolinium release from the chelate, a key mechanistic question.

Advanced Preclinical Animal Models for Investigating Gadolinium Disposition

To understand the biodistribution, retention, and elimination of this compound in a complex biological system, researchers rely on preclinical animal models. These models are indispensable for bridging the gap between in vitro findings and potential clinical outcomes. nih.gov

Rodent models, particularly rats, are frequently used in the preclinical development of pharmaceuticals due to their physiological similarities to humans, cost-effectiveness, and the ability to control experimental variables. mdpi.com For gadolinium-based contrast agent research, healthy rats are used to compare the pharmacokinetics, distribution, and retention of different agents, including this compound. nih.govnih.gov

In a typical study design, cohorts of rats receive the contrast agent, and tissues are harvested at various time points post-administration (e.g., 17, 34, and 52 days) for analysis. nih.gov This longitudinal approach allows for an understanding of both the initial distribution and the long-term retention and clearance of gadolinium from different organs. nih.gov In addition to rodents, large-animal models like sheep have also been used. nih.gov These models can provide valuable data, especially when investigating deposition in specific organs over longer periods. nih.gov The selection of the animal model is crucial for ensuring the relevance of the findings to human physiology. youtube.com

Following administration in animal models, the concentration of gadolinium is meticulously quantified in a wide array of organs and tissues. Studies comparing macrocyclic agents have shown that this compound administration leads to lower levels of retained gadolinium compared to some other macrocyclics and significantly lower levels than linear agents. nih.govrsna.org

In a study involving healthy rats, this compound demonstrated the most efficient elimination and the lowest retention levels among four tested macrocyclic agents. nih.gov While the highest concentrations for all agents were found in the kidneys, this compound showed the lowest level of retention in the renal cortex. nih.gov For example, 52 days after injection, the mean concentration of gadolinium in the renal cortex for this compound was 9.4 nmol/g, compared to 24.5 nmol/g for gadoterate. nih.gov

Similarly, a study analyzing tissues from cadavers with exposure to a single type of contrast agent found that retention of the linear agent gadobenate dimeglumine was 3.0 to 6.5 times higher in the brain and 4.4 times higher in bone compared to this compound. rsna.org

Table 2: Comparative Gadolinium Concentrations in Rat Tissues 52 Days Post-Injection Data adapted from a 2023 study in healthy rats. nih.gov

| Tissue | This compound (nmol/g ± SD) | Gadoterate (nmol/g ± SD) |

|---|---|---|

| Renal Cortex | 9.4 (± 4.7) | 24.5 (± 10.1) |

| Renal Medulla | 14.1 (± 2.8) | 112.1 (± 19.2) |

The accurate quantification of gadolinium in biological tissues, often at trace levels, requires highly sensitive analytical techniques. The gold standard for this purpose is inductively coupled plasma mass spectrometry (ICP-MS). nih.govrsna.orgresearchgate.net This method can detect very low concentrations of the element, making it suitable for long-term retention studies. researchgate.net

Beyond simply quantifying the total amount of gadolinium, it is crucial to determine its chemical form, or "speciation." This analysis distinguishes between the intact chelated form (e.g., this compound) and potentially released, free Gd(III) ions. Methodologies for speciation analysis often involve coupling a separation technique, like high-performance liquid chromatography (HPLC) or hydrophilic interaction liquid chromatography (HILIC), with a detector like ICP-MS or electrospray ionization mass spectrometry (ESI-MS). researchgate.netnih.govresearchgate.netrsc.org These hyphenated techniques can separate different gadolinium species in a sample before quantification, providing critical information on the stability of the contrast agent in vivo. researchgate.netrsc.org As noted, electron paramagnetic resonance (EPR) spectroscopy has also been employed to assess the speciation of gadolinium retained in kidney tissues. nih.govnih.gov

Comparative Preclinical Assessment of Gadolinium Retention Mechanisms

Preclinical animal studies are instrumental in understanding the dynamics of gadolinium retention from GBCAs. These studies provide a controlled environment to compare different agents and elucidate the underlying mechanisms of tissue deposition.

Differences in Tissue Deposition Between Macrocyclic and Linear GBCAs in Animal Models

A significant body of preclinical evidence from animal models, including rats and sheep, consistently demonstrates that the amount of gadolinium retained in various tissues is substantially lower for macrocyclic GBCAs, such as this compound, compared to linear GBCAs. mdpi.comresearchgate.netrsna.orgrsna.org Studies have shown that after administration, linear agents can result in gadolinium concentrations in the kidney and liver that are three to 21 times higher than those of macrocyclic agents. rsna.org

In a study involving sheep that received a single clinical dose of various GBCAs, the average gadolinium concentration for macrocyclic agents was below the limit of quantification in the deep cerebellar nuclei 10 weeks post-injection. researchgate.net In contrast, significantly higher levels were found for linear GBCAs. researchgate.net This class distinction is a primary determinant of gadolinium deposition in the brain. researchgate.net

Even within the macrocyclic class, differences in gadolinium retention have been observed. Research in rats has shown that this compound is cleared more rapidly from the cerebellum, cerebrum, and skin compared to other macrocyclic agents like gadoterate and gadobutrol. mdpi.com This leads to lower retained gadolinium levels in these tissues. mdpi.com Specifically, after 28 days of recovery following multiple administrations, rats treated with this compound had significantly lower gadolinium concentrations in the cerebellum, cerebrum, and kidneys than those treated with gadoterate or gadobutrol. nih.gov The faster clearance of this compound has been attributed to its physicochemical properties, such as lower viscosity, molecular weight, and osmolality. mdpi.com

Long-term studies in mice have further corroborated these findings, showing that chronic administration of a linear GBCA (gadodiamide) led to significant alterations in gene expression related to neuroinflammation in the central nervous system after a one-year washout period, a phenomenon not observed with macrocyclic agents. nih.gov

Comparative Gadolinium Retention in Rat Tissues (nmol/g) 28 Days Post-Administration

| Tissue | This compound (mean ± SD) | Gadoterate (mean ± SD) | Gadobutrol (mean ± SD) |

|---|---|---|---|

| Cerebellum | 0.150 ± 0.022 | 0.292 ± 0.057 | 0.287 ± 0.056 |

| Cerebrum | 0.116 ± 0.036 | 0.250 ± 0.032 | 0.263 ± 0.045 |

| Kidneys | 25 ± 13 | 139 ± 88 | 204 ± 109 |

| Femur | 7.48 ± 1.37 | 5.69 ± 1.75 | 8.60 ± 2.04 |

Data sourced from a study in Wistar Han rats receiving 20 administrations of 0.6 mmol/kg bodyweight. nih.gov

Analysis of Retained Gadolinium Chemical Forms in Animal Tissues

Understanding the chemical form of retained gadolinium is crucial for assessing potential long-term effects. Preclinical studies have begun to unravel the speciation of gadolinium in tissues following GBCA administration. nih.govresearchgate.net

In animal models, a key finding is that after the administration of the macrocyclic agent gadoterate, retained gadolinium in the brain was detected only in its intact, chelated form, even five months after a single injection. nih.gov This is in stark contrast to linear GBCAs, where gadolinium species bound to soluble macromolecules were observed. nih.gov The washout of the intact GBCA is a time-dependent process observed for all GBCAs. nih.gov

Electron paramagnetic resonance (EPR) spectroscopy analysis of rat kidney cortex samples has shown that even at 52 days post-injection, all tested GBCAs, including this compound, were primarily present in their intact form. rsna.org This suggests that for macrocyclic agents like this compound, dechelation (the release of the toxic gadolinium ion from its protective ligand) is not a significant mechanism of retention in the kidney under normal physiological conditions. nih.govrsna.org The differences in retention levels among macrocyclic agents are therefore more likely attributable to variations in their washout rates from tissues. nih.gov

Novel Preclinical Applications and Functional Studies

Beyond its diagnostic use, this compound is being explored in various novel preclinical applications, leveraging its properties for targeted delivery and functional studies of biological processes.

This compound-Loaded Nanoparticles for Targeted Delivery (e.g., liposomal formulations)

The encapsulation of this compound into nanoparticles, particularly liposomes, is a promising strategy for targeted drug delivery and enhanced imaging. nih.govnih.gov Liposomes are versatile carriers that can be engineered to deliver their payload to specific sites, such as tumors or areas of inflammation, potentially increasing therapeutic efficacy while minimizing systemic toxicity. researchgate.netnih.govmdpi.com

In one preclinical study, this compound was successfully loaded into cationic liposomes (CAF01). nih.gov This formulation demonstrated good stability and generated a significant MRI signal enhancement upon administration in mice, indicating its potential for MRI-guided delivery of therapies, such as vaccines. nih.gov The loading of this compound into these liposomes was found to be highly dependent on pH, a factor that can be optimized to maximize encapsulation efficiency. nih.gov

Gadolinium-loaded nanoparticles (GdNPs) are being developed as theranostic agents, combining diagnostic imaging with therapeutic functions in a single platform. nih.gov These nanoparticles can be designed to not only provide contrast for MRI but also to carry and release therapeutic agents in a controlled manner. nih.govmdpi.com

Molecular Imaging Probes for Specific Biological Pathways

This compound and other gadolinium chelates can be conjugated to targeting moieties to create molecular imaging probes that can visualize specific biological pathways and targets. nih.govthno.org This approach allows for the non-invasive monitoring of molecular events in vivo, which is invaluable for understanding disease mechanisms and evaluating the efficacy of targeted therapies. frontiersin.org

For example, gadolinium complexes have been attached to peptides like RGD, which targets integrins that are often overexpressed in tumors. nih.gov While not a direct study of this compound, this demonstrates the principle of using gadolinium-based probes for targeted molecular imaging. The development of such probes allows for the visualization of key biomarkers in cancer, inflammation, and other pathological processes. thno.org

Studies on Diffusion into Biological Compartments (e.g., intervertebral discs)

The diffusion of this compound into specific biological compartments has been used to study the physiology and pathophysiology of tissues with limited vascularity. A notable application is the study of nutrient and solute transport in human intervertebral discs. researchgate.netnih.govnih.gov

In preclinical and clinical studies, MRI with intravenous this compound has been used to non-invasively measure its diffusion into the intervertebral disc cartilage. researchgate.netnih.govnih.gov The signal intensity in the disc increases following this compound administration, with a greater increase observed near the vertebral endplates, which are the primary route for nutrient supply to the disc. researchgate.netnih.gov This technique provides insights into disc nutrition and how it may be altered in degenerative disc disease, a condition associated with low back pain. frontiersin.org

Integration of Multi-Omics Approaches in Preclinical this compound Research

The use of multi-omics technologies, which allow for the simultaneous analysis of multiple types of biological molecules, represents a significant advancement in preclinical research. These approaches provide a holistic view of the biological perturbations caused by a compound, moving beyond single-endpoint analyses to a more comprehensive systems-level understanding. In the context of this compound, integrating these methodologies offers deeper insights into its mechanistic interactions within a biological system.

Metabolomic Profiling for Systemic Chemical Perturbations in Animal Models

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or biofluids, serves as a powerful tool for obtaining a functional readout of the physiological state of an organism. frontiersin.org As metabolites are the downstream products of genomic, transcriptomic, and proteomic activities, their profiling can provide a real-time snapshot of systemic responses to chemical exposure. frontiersin.org In preclinical research on this compound, metabolomics is employed to detect subtle, systemic biochemical changes in animal models, offering insights that may not be apparent through traditional toxicological assessments.

A key application of this methodology is in comparing the metabolic impact of different classes of gadolinium-based contrast agents (GBCAs). Research utilizing multi-organ and plasma metabolomics has been conducted to assess the metabolic effects induced by both linear and macrocyclic GBCAs, such as this compound (a macrocyclic agent). rsc.orgresearchgate.net In one such study, mouse models received multiple administrations of this compound over several weeks to simulate patient exposure scenarios. rsc.org Subsequent analysis of organ extracts and plasma was performed using techniques like gas chromatography-mass spectrometry (GC-MS) and proton nuclear magnetic resonance (¹H-NMR) spectroscopy. rsc.orgresearchgate.net

The table below summarizes representative metabolic perturbations that have been investigated in preclinical animal models exposed to GBCAs. While significant alterations are more characteristic of linear agents, these metabolites represent key areas of investigation for all GBCAs, including this compound, to confirm its higher stability and lower impact on systemic metabolism.

Table 1: Representative Metabolites and Pathways Investigated in Preclinical GBCA Metabolomic Studies

| Metabolite Category | Specific Metabolites | Biological Fluid/Tissue | Associated Metabolic Pathway | Typical Observation with Less Stable GBCAs |

|---|---|---|---|---|

| Energy Metabolism | Pyruvate (B1213749), Lactate | Renal Cortex | Glycolysis, Tricarboxylic Acid (TCA) Cycle | Deceleration of the TCA cycle and increased conversion of pyruvate to lactate. nih.gov |

| Lipid Metabolism | Phospholipids, Monoacylglycerides | Renal Cortex | Phospholipid Metabolism, Lipid Homeostasis | Alterations in phospholipid and glyceride pathways, indicating disruption of cellular membranes. nih.gov |

| Amino Acid Metabolism | Proline, Glycine | Liver, Brain | Collagen Synthesis, Neurotransmitter Regulation | Dysregulation of amino acids that are primary constituents of collagen. researchgate.net |

| Nucleic Acid Metabolism | Adenine, Uracil | Liver | Nucleic Acid Catabolism | Increased levels, suggesting elevated cell turnover or stress. rsc.org |

This metabolomic approach is crucial for building a comprehensive preclinical profile. It demonstrates that while this compound is designed for high stability, sensitive analytical methods are capable of confirming its limited interaction with endogenous metabolic pathways. This provides a detailed, mechanistic understanding of its systemic behavior in animal models, reinforcing the distinction between different classes of GBCAs. rsc.orgresearchgate.net

Computational and Theoretical Modeling of Gadoteridol

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and bonding within the gadoteridol complex. longdom.orgresearchgate.net DFT calculations can elucidate the nature of the coordination bonds between the gadolinium(III) ion (Gd³⁺) and the HP-DO3A ligand, providing insights into the geometry and stability of the chelate.

Furthermore, quantum chemical calculations can be employed to study the interaction of the this compound complex with surrounding water molecules. This includes the analysis of the electronic structure of the inner-sphere water molecule, which is critical for the relaxivity of the contrast agent. researchgate.net The insights gained from these quantum chemical investigations are fundamental to understanding the intrinsic properties of this compound at an electronic level. arxiv.orgnih.gov

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular dynamics (MD) simulations offer a dynamic perspective of this compound's behavior in biological environments, such as aqueous solutions and interactions with biological macromolecules. chimia.chresearchgate.net These simulations model the movement of atoms over time, providing a detailed picture of the conformational dynamics of the this compound complex and its interactions with its surroundings. arxiv.orgnih.gov

In aqueous solution, MD simulations can characterize the hydration shell of this compound, including the dynamics of the inner-sphere and outer-sphere water molecules. researchgate.netnih.gov A crucial aspect is the study of the residence time of the inner-sphere water molecule, a key parameter influencing the relaxivity of the contrast agent. nih.govmanchester.ac.ukrsc.org Simulations can also reveal the flexibility of the HP-DO3A ligand and how this influences the stability and properties of the complex. chimia.ch

MD simulations are also utilized to investigate the interaction of this compound with biological structures like lipid membranes. nih.gov These studies can predict how the contrast agent partitions between the aqueous phase and the membrane, and how its properties might change upon interaction with the cell surface. nih.gov Such simulations are vital for understanding the biodistribution and potential cellular interactions of this compound. nih.gov

Theoretical Predictions of Chelate Stability and Reactivity

The stability of the this compound chelate is a critical factor for its safety, as the release of toxic free Gd³⁺ ions in the body must be minimized. Theoretical models are employed to predict the thermodynamic and kinetic stability of this compound.

Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the thermodynamic stability constants (log K) of gadolinium complexes based on their molecular structure. nih.gov These models use machine learning algorithms trained on a database of known stability constants to predict the stability of new or uncharacterized chelates. nih.gov Such approaches can provide rapid estimations of chelate stability, aiding in the design of new ligands with improved properties. nih.gov

Theoretical calculations can also probe the reactivity of the this compound complex, for example, its susceptibility to dissociation under various physiological conditions. These models can help to understand the mechanisms of decomplexation and identify structural features that enhance the kinetic inertness of the chelate.

| Parameter | Description | Significance |

| Thermodynamic Stability Constant (log K) | Measures the equilibrium between the complex and its free metal and ligand components. | A higher log K value indicates greater thermodynamic stability. |

| Kinetic Inertness | Describes the rate at which the complex dissociates. | High kinetic inertness is crucial to prevent the in vivo release of free Gd³⁺. |

Modeling of Relaxivity Parameters and Optimization through Computational Design

The efficacy of this compound as a contrast agent is determined by its relaxivity (r₁), which is the measure of its ability to increase the relaxation rate of water protons. bayer.canih.gov Theoretical models are instrumental in understanding and predicting the factors that govern relaxivity. The Solomon-Bloembergen-Morgan (SBM) theory provides the fundamental framework for describing the inner- and outer-sphere contributions to relaxivity. researchgate.net

Computational models can be used to calculate the key parameters that influence relaxivity, including:

The number of inner-sphere water molecules (q).

The residence lifetime of the inner-sphere water molecule (τM).

The rotational correlation time (τR) of the complex. researchgate.netchimia.ch

By modeling these parameters, researchers can explore how modifications to the structure of the HP-DO3A ligand could lead to optimized relaxivity. For instance, computational design can be used to screen new ligand structures that might exhibit a longer water residence time or a more optimal rotational correlation time, potentially leading to the development of more efficient contrast agents. researchgate.net Studies have shown that even small structural differences between macrocyclic gadolinium-based contrast agents can lead to significant differences in relaxivity. nih.gov

| Relaxivity Parameter | Description | Impact on Relaxivity |

| Inner-sphere water molecules (q) | The number of water molecules directly coordinated to the Gd³⁺ ion. | Higher 'q' generally leads to higher relaxivity. |

| Water residence lifetime (τM) | The average time an inner-sphere water molecule stays coordinated to the Gd³⁺ ion. | An optimal τM is required for efficient transfer of magnetization to bulk water. |

| Rotational correlation time (τR) | The time it takes for the complex to rotate by one radian. | Slower tumbling (longer τR) can increase relaxivity, especially at higher magnetic fields. |

In Silico Approaches for Ligand-Gadolinium Interaction Prediction

In silico methods are valuable for predicting and characterizing the interactions between the HP-DO3A ligand and the gadolinium ion. mdpi.comresearchgate.net These approaches can range from molecular docking and pharmacophore modeling to more advanced computational techniques. mdpi.com

Structure-based methods can be used to predict the preferred coordination geometry of the Gd³⁺ ion within the ligand. mdpi.com By analyzing the geometric and physicochemical properties of the ligand's binding pocket, these methods can help to understand the factors that contribute to a stable complex. researchgate.net

Ligand-based approaches can also be employed, particularly when a large dataset of similar ligands with known binding affinities is available. mdpi.com These methods can identify key structural features of the ligand that are important for strong and specific binding to the gadolinium ion. semanticscholar.org The ultimate goal of these in silico prediction methods is to facilitate the rational design of new chelating agents with enhanced affinity and selectivity for gadolinium, leading to more stable and effective contrast agents. nih.gov

Future Directions in Gadoteridol Academic Research

Innovations in Ligand Design for Enhanced Performance and Reduced Retention

A primary objective in the development of new GBCAs is to improve the stability of the complex formed between the gadolinium ion (Gd³⁺) and its chelating ligand. While macrocyclic agents like gadoteridol are significantly more stable than their linear counterparts, research continues to seek even greater stability to minimize the in vivo release of potentially toxic free gadolinium ions. researchgate.net The rate at which this compound is cleared from the body is faster than that of other macrocyclic agents like gadobutrol (B1674391) and gadoterate (B1198928) meglumine (B1676163), which results in lower levels of retained gadolinium in tissues in animal models. nih.gov

Future ligand design strategies are focused on achieving superior complex stability without compromising the agent's relaxivity—the property responsible for generating contrast in an MRI image. researchgate.net A key area of innovation is the development of next-generation agents that offer high stability even at lower doses. For example, the newer agent gadoquatrane (B12659558) has demonstrated high efficacy at a gadolinium dose 60% lower than that of standard macrocyclic GBCAs. ainvest.com In vitro studies comparing gadoquatrane with this compound found that under acidic conditions designed to simulate bodily fluids, this compound experienced full dissociation within hours, whereas gadoquatrane remained significantly more stable over a period of 35 days. ainvest.com This highlights a clear research direction: the creation of highly stable, high-relaxivity chelates that allow for a reduction in the total gadolinium administered to a patient, thereby reducing the potential for long-term retention. ainvest.com

Development of Advanced Analytical Techniques for Trace Gadolinium Speciation

Understanding the precise chemical form—or speciation—of gadolinium that may be retained in the body is critical. Research has moved beyond simply measuring total gadolinium concentration to developing highly sensitive techniques that can distinguish between the intact GBCA (e.g., this compound) and other forms, such as dissociated gadolinium ions or gadolinium bound to endogenous molecules. nih.gov

A suite of advanced analytical methods is being refined for this purpose. These often involve hyphenated techniques, which couple a separation method with a highly sensitive detection method. For instance, size-exclusion chromatography (SEC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) has been used to analyze gadolinium species in brain tissue. nih.gov This method successfully identified that for the macrocyclic agent gadoterate, the majority of retained gadolinium was in its intact chelated form. nih.gov Other powerful techniques being developed and optimized include:

Ion Chromatography (IC) coupled with ICP-MS (IC-ICP-MS): This method has been used to achieve rapid and automated speciation analysis of multiple GBCAs in environmental water samples, demonstrating the ability to detect concentrations at the pico-molar (pM) level. rsc.orgrsc.org

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with ICP-MS (HILIC-ICP-MS): This technique has also proven effective for the speciation analysis of GBCAs, achieving detection limits below 20 pmol/L, making it suitable for tracing contaminants in drinking water purification processes. researchgate.net

Taylor Dispersion Analysis (TDA) and Frontal Analysis Continuous Capillary Electrophoresis (FACCE): These methods are being explored to investigate the interactions between GBCAs and biological macromolecules like collagen, providing insights into the potential mechanisms of retention in tissues. nih.gov

The continuous improvement of these analytical tools is essential for accurately assessing the long-term biostability and fate of this compound and future GBCAs.

| Technique | Abbreviation | Primary Application in GBCA Research | Key Findings/Capabilities | Reference |

|---|---|---|---|---|

| Size-Exclusion Chromatography coupled to Inductively Coupled Plasma Mass Spectrometry | SEC-ICP-MS | Analysis of Gd species in biological tissues (e.g., brain). | Can differentiate intact GBCAs from other Gd forms; found retained gadoterate was mainly intact. | nih.gov |

| Ion Chromatography coupled to Inductively Coupled Plasma Mass Spectrometry | IC-ICP-MS | Rapid, automated speciation in aquatic/environmental samples. | Achieves very low, single-digit pico-molar (pM) detection limits. | rsc.orgrsc.org |

| Hydrophilic Interaction Liquid Chromatography coupled to Inductively Coupled Plasma Mass Spectrometry | HILIC-ICP-MS | Sensitive quantification of GBCAs in water. | Achieved detection limits below 20 pmol/L. | researchgate.net |

| Taylor Dispersion Analysis | TDA | Studying interactions between GBCAs and biopolymers. | Used to investigate potential binding with molecules like collagen. | nih.gov |

Exploration of Novel Imaging Paradigms Beyond Standard MRI Contrast Enhancement

Future academic research is not only focused on improving GBCAs but also on developing new imaging strategies that can reduce or even eliminate the need for them. A significant paradigm shift involves the use of advanced, non-contrast MRI techniques to obtain diagnostic information that previously required a GBCA. nih.gov For example, parameters such as apparent diffusion coefficient, cerebral blood flow, and choline (B1196258) levels can be measured with non-contrast MRI and used to differentiate between glioma recurrence and treatment effects. nih.gov Research is also exploring the optimization of imaging schedules based on clinical and radiologic risk factors, moving away from fixed-interval follow-up scans that may involve unnecessary GBCA administration. nih.gov

Another major avenue of exploration is the development of entirely new classes of contrast agents. These include gadolinium-free alternatives designed to overcome the concerns associated with gadolinium retention. One such innovation is an ultrasmall paramagnetic nanoparticle (UPN) built from iron oxide and titanium dioxide. nih.gov This novel agent acts as a positive (T1) contrast agent, similar to GBCAs, and has shown strong contrast enhancement in animal models with a prolonged effect in the bloodstream, making it a potential alternative for magnetic resonance angiography. nih.gov The development of protein-based contrast agents is another area of emerging research. wikipedia.org These novel approaches represent a long-term strategy to diversify the tools available for contrast-enhanced imaging.

Translational Chemical Research for New this compound-Based Probes

Translational research aims to convert basic scientific discoveries into practical applications. In the context of this compound, this involves using its fundamental chemical structure as a foundation for creating new, more sophisticated diagnostic tools known as chemical probes. nih.gov A chemical probe is a small molecule designed to interact with a specific biological target, allowing researchers to study or visualize biological processes at the molecular level. nih.govchemicalprobes.org

Future research in this area will likely focus on modifying the core macrocyclic chelate of this compound (HP-DO3A) to create "smart" or targeted contrast agents. This involves applying advances in synthetic organic chemistry to attach new functional groups to the chelate. nih.gov These modifications could be designed to:

Target specific tissues or cells: By attaching a molecule that binds to a receptor unique to cancer cells, a this compound-based probe could accumulate specifically in tumors, enhancing their visibility and providing more specific diagnostic information.

Respond to the biological environment: Probes could be engineered to "turn on" or change their relaxivity in response to specific physiological conditions, such as a change in pH, enzyme activity, or the presence of a particular metabolite. This would allow for functional imaging that goes beyond simple anatomical visualization.

常见问题

Q. What is the synthetic pathway for Gadoteridol, and how does its molecular structure influence stability?

this compound is synthesized via sequential reactions starting with compound (I) reacting with DMF-dimethylacetyl to form tricyclic intermediates. Partial hydrolysis yields intermediate (III), followed by reactions with tert-butyl bromoacetate and subsequent deprotection steps. The final product is crystallized or lyophilized. Its macrocyclic structure (Gd-HP-DO3A) enhances thermodynamic and kinetic stability, reducing free gadolinium release compared to linear agents .

Q. What pharmacokinetic properties of this compound are critical for MRI contrast efficacy?

this compound follows a two-compartment model with rapid extracellular distribution (plasma volume: 0.205 ± 0.025 L/kg) and renal elimination (94.4% excreted in urine within 24 hours; half-life: ~1.57 hours). Its relaxivity decreases at higher magnetic fields (0.2–3.0 T), necessitating dose adjustments for optimal signal enhancement in lesions with disrupted blood-brain barriers .

Q. How is this compound’s efficacy validated in preclinical and clinical MRI studies?

Phase II trials demonstrate this compound’s safety and efficacy at doses up to 0.3 mmol/kg, with 84% of intracranial lesions showing marked enhancement. Preclinical studies use T1-weighted gradient echo imaging with temporal resolution of 8 seconds and signal-to-concentration conversion via relaxivity equations .

Advanced Research Questions